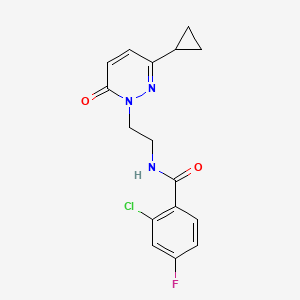![molecular formula C17H21N3O5 B2491215 N1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-N2-(3-(2-オキソピロリジン-1-イル)プロピル)オキサラミド CAS No. 900001-01-6](/img/structure/B2491215.png)
N1-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-N2-(3-(2-オキソピロリジン-1-イル)プロピル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that have been explored for various biochemical and pharmacological properties, including interactions with biological targets and potential therapeutic applications. While the specific compound "N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide" has not been directly identified in the literature, compounds with similar structural motifs have been synthesized and studied for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reaction sequences that may include the formation of key intermediates, such as oxiranes and amino alcohols, through ring-opening reactions and cyclization processes. For instance, N-thioacyl 1,3-amino alcohols were synthesized via the highly regio- and stereoselective ring-opening of oxiranes, demonstrating the intricacies involved in constructing molecules with specific stereochemistry (Murai et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. Compounds similar to the one have been characterized to reveal their crystalline and molecular structures, shedding light on the conformational preferences and potential for intermolecular interactions (Mashevskaya et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular framework. For example, the synthesis and reactivity of substituted benzamides and sulfonamides have been explored, highlighting the potential for these compounds to undergo various chemical transformations, including cyclization and substitution reactions, which are crucial for the synthesis of biologically active molecules (Gangapuram & Redda, 2009).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are important for their practical application and formulation. These properties can be tailored by modifying the molecular structure, as demonstrated in the synthesis and characterization of compounds with specific optical and luminescent properties (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, define the interactions of compounds with biological targets. The synthesis and evaluation of benzamide derivatives for neuroleptic activity illustrate the relationship between chemical structure and biological function, providing insights into the design of compounds with desired biological activities (Sumio et al., 1981).
科学的研究の応用
結晶学および構造研究
この化合物の結晶構造は実験的に決定されています . その三次元構造を理解することは、新しい分子の設計や既存の分子の最適化に役立つ貴重な情報をもたらします。
睡眠関連呼吸障害
興味深いことに、この化合物の誘導体は、閉塞性および中枢性睡眠時無呼吸症候群およびいびきなどの睡眠関連呼吸障害の治療のためのα2-アドレノセプターサブタイプC(アルファ-2C)アンタゴニストとして研究されてきました . これらの研究は、睡眠の質を改善し、関連する健康問題に対処することを目的としています。
作用機序
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may impact nerve signal transmission and inflammatory responses .
Result of Action
Inhibition of cholinesterases could potentially disrupt nerve signal transmission, while inhibition of lipoxygenase could potentially reduce inflammatory responses .
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can have various effects on cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide and its effects on activity or function are not well known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-12-4-5-13-14(11-12)25-10-9-24-13/h4-5,11H,1-3,6-10H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWXEKAKJGYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)


![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)



![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)